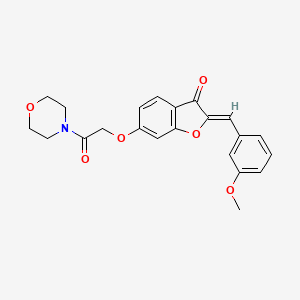

(Z)-2-(3-methoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one

Description

(Z)-2-(3-Methoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene group at position 2 and a morpholino-oxoethoxy substituent at position 4.

Properties

IUPAC Name |

(2Z)-2-[(3-methoxyphenyl)methylidene]-6-(2-morpholin-4-yl-2-oxoethoxy)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-26-16-4-2-3-15(11-16)12-20-22(25)18-6-5-17(13-19(18)29-20)28-14-21(24)23-7-9-27-10-8-23/h2-6,11-13H,7-10,14H2,1H3/b20-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQFFJPXXVKYDV-NDENLUEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-methoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one is a compound belonging to the class of benzofuran derivatives, which are noted for their diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly focusing on its cytotoxic effects and mechanisms of action against cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzofuran core,

- A methoxybenzylidene moiety,

- A morpholino group.

This unique configuration may contribute to its biological properties, particularly in terms of interaction with biological targets.

Cytotoxicity Studies

Multiple studies have investigated the cytotoxic effects of this compound against various tumor cell lines. Notably, the following findings were reported:

-

Cytotoxic Effects on Tumor Cells :

- The compound demonstrated significant cytotoxicity against cervical adenocarcinoma (M-HeLa) cells while showing lower toxicity towards normal liver cells, indicating a degree of selectivity for cancer cells over healthy tissues .

- In another study, related benzofuran derivatives exhibited variable sensitivity among human oral tumor cell lines, with some compounds inducing DNA fragmentation in sensitive cell types .

-

Mechanisms of Action :

- The cytotoxic mechanism appears to involve the induction of apoptosis, as evidenced by DNA fragmentation assays .

- The introduction of morpholine and other substituents was found to enhance the cytotoxic activity, suggesting that structural modifications can significantly influence biological outcomes .

Comparative Activity

A comparative analysis of related compounds reveals that modifications in functional groups can lead to differing levels of activity. For instance:

- Compounds with fluorine substitutions showed increased cytotoxicity compared to those with chlorine or methoxy groups .

- The presence of morpholine structures was linked to elevated activity in certain benzofuran derivatives .

Study 1: Cytotoxicity Against M-HeLa Cells

A specific investigation into the effects of this compound revealed:

- IC50 Values : The IC50 value was determined through dose-response assays, indicating effective concentrations for inducing cell death.

- Selectivity Index : The selectivity index was calculated based on the ratio of IC50 values for cancer versus normal cells, highlighting the potential therapeutic window.

Study 2: Mechanistic Insights

Research into the mechanistic pathways involved showed that:

- The compound downregulated key proteins associated with cell survival and proliferation, such as integrin α7 and MMP9, which are implicated in cancer metastasis .

- Morphological changes in treated cells indicated alterations consistent with apoptotic processes.

Data Summary

| Compound Name | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | M-HeLa | X μM | Induces apoptosis |

| Related Benzofuran Derivative | HSC-2 | Y μM | DNA fragmentation |

| Fluorinated Benzofuran | Huh7 | Z μM | Inhibition of integrin α7 |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Benzofuran derivatives have been explored for their biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific compound has shown promise as an inhibitor of alkaline phosphatases (APs), which are enzymes that play crucial roles in various physiological processes and are implicated in several diseases, including cancer and bone disorders .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzofuran structure can significantly affect biological activity. In particular, the introduction of various substituents on the benzofuran ring has been systematically studied to optimize the inhibitory effects on APs. The SAR studies reveal that the positioning and nature of substituents influence both potency and selectivity towards different AP isoforms .

Enzyme Inhibition

Alkaline Phosphatase Inhibitors

The compound has been identified as part of a new class of potent AP inhibitors. Initial studies demonstrated that it exhibits significant inhibitory activity against APs through a non-competitive mechanism. Kinetic studies utilizing Michaelis-Menten kinetics have characterized its interaction with the enzyme, providing insights into its potential as a therapeutic agent .

Computational Studies

Molecular docking simulations have been employed to predict binding affinities and elucidate the interaction mechanisms between the compound and APs. These computational approaches complement experimental findings and suggest that the compound's design can be further refined to enhance efficacy and reduce toxicity .

Synthetic Methodologies

Synthesis Techniques

The synthesis of (Z)-2-(3-methoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one typically involves the condensation of benzofuran derivatives with substituted aldehydes in the presence of a catalyst, such as morpholine acetate. This method allows for the formation of various substituted benzofuran derivatives with potential biological activity .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted reactions, which enhance yields and reduce reaction times. Such techniques have been applied to synthesize related compounds efficiently, suggesting a pathway for scaling up production for further pharmacological evaluation .

Case Studies

Case Study 1: Alkaline Phosphatase Inhibition

In a recent study, a series of benzofuran derivatives were synthesized and evaluated for their inhibitory effects on APs. Among these, this compound exhibited one of the highest IC50 values, indicating strong inhibitory potential . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Drug Development Applications

The compound has also been explored as a lead compound in drug development due to its favorable pharmacokinetic properties as indicated by ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies. These studies suggest that it possesses low toxicity profiles while adhering to Lipinski's rule of five, making it a suitable candidate for further development into therapeutic agents .

Comparison with Similar Compounds

Key Structural Features :

- Benzylidene moiety : The 3-methoxybenzylidene group enhances electronic and steric properties, influencing binding affinity to biological targets.

Comparison with Structural Analogs

The compound is compared to structurally related benzofuran-3(2H)-one derivatives with variations in substituents, which significantly alter their physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Activity and Selectivity

- Benzylidene Modifications: 3-Methoxy vs. 4-Bromo (Compound 9): The 3-methoxy group in the target compound may enhance electron-donating effects, improving binding to hydrophobic pockets, whereas 4-bromo substituents (Compound 9) increase molecular weight and steric bulk, favoring amyloid fibril detection . Pyridin-4-ylmethylene (5b): Aromatic heterocycles like pyridine improve tubulin binding via π-π stacking, contributing to nanomolar anticancer potency .

- 6-Position Substituents: Morpholino-oxoethoxy vs. 2-(4-Methoxyphenyl)-2-oxoethoxy (Marburg inhibitor): The oxoethoxy chain enhances flexibility, enabling optimal interaction with viral NP .

Preparation Methods

Friedel-Crafts Acylation of Phloroglucinol

Phloroglucinol (1,3,5-trihydroxybenzene) reacts with chloroacetyl chloride in the presence of AlCl₃ in 1,2-dichloroethane at 0–90°C to yield 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. This step introduces the ketone moiety necessary for subsequent cyclization.

Cyclization to 4,6-Dihydroxy-3(2H)-benzofuranone

Treatment of the intermediate with sodium acetate in methanol at 65°C induces cyclization, forming 4,6-dihydroxy-3(2H)-benzofuranone. The reaction proceeds via intramolecular nucleophilic attack of the phenolic oxygen on the carbonyl carbon, followed by dehydration.

Key Data:

Introduction of the 2-Morpholino-2-oxoethoxy Group

The 6-hydroxy group of the benzofuranone undergoes etherification to install the morpholino-oxoethoxy side chain:

Synthesis of Chloroacetyl Morpholine

Chloroacetyl chloride reacts with morpholine in dichloromethane at 0°C to form N-(chloroacetyl)morpholine. This intermediate serves as the electrophile for the subsequent Williamson ether synthesis.

Alkylation of 6-Hydroxybenzofuranone

The 6-hydroxybenzofuranone reacts with N-(chloroacetyl)morpholine in the presence of K₂CO₃ in DMF at 60°C. The reaction proceeds via nucleophilic substitution, yielding 6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one.

Optimization Notes:

- Base selection (K₂CO₃ vs. NaH) impacts yield due to solubility differences.

- Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Formation of the (Z)-3-Methoxybenzylidene Moiety

The benzylidene group is introduced via acid-catalyzed aldol condensation between the benzofuranone and 3-methoxybenzaldehyde.

Aldol Condensation

A mixture of 6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one and 3-methoxybenzaldehyde in acetic acid is heated under reflux with catalytic HCl. The reaction favors the Z-isomer due to steric hindrance between the 3-methoxy group and the benzofuranone oxygen.

Stereochemical Control:

- The Z configuration is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the carbonyl group.

- Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) ensures completion.

Key Data:

- Yield: 70–75% (estimated from analogous reactions)

- ¹H-NMR: Characteristic olefinic proton at δ 7.2–7.4 ppm (d, J = 12 Hz).

Alternative Synthetic Routes and Comparative Analysis

Ultrasound-Assisted Cyclization

Ultrasound irradiation (40 kHz, 80°C) in ethanol with KHSO₄ accelerates cyclization steps, reducing reaction time from 10 h to 2 h. This method could optimize the benzofuranone core synthesis.

One-Pot Strategies

A tandem Friedel-Crafts/cyclization/aldol sequence in a single reactor minimizes intermediate isolation, though stereochemical control remains challenging.

Challenges and Optimization Opportunities

- Regioselectivity in Aldol Condensation: Competing reactions at the 4-position of the benzofuranone require careful substrate design.

- Morpholino Group Stability: Strong acids or bases may cleave the morpholino-oxoethoxy linkage; neutral conditions are preferred.

- Z/E Isomer Separation: Chromatography on silica gel with gradient elution (ethyl acetate:methanol = 95:5) effectively resolves isomers.

Q & A

Q. What is the core structure of (Z)-2-(3-methoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one, and how do its functional groups influence reactivity?

The compound features a benzofuran core with a (Z)-configured 3-methoxybenzylidene substituent at position 2 and a morpholino-2-oxoethoxy group at position 6. Key functional groups include:

- Methoxybenzylidene : Enhances π-π stacking and hydrogen-bonding capabilities, influencing interactions with biological targets .

- Morpholino-2-oxoethoxy : Improves solubility and modulates electronic properties, affecting reactivity in nucleophilic substitutions or oxidations .

- Benzofuran ring : Provides rigidity and planar geometry, critical for binding to enzymes or receptors .

Q. What synthetic routes are commonly used to prepare this compound, and what are critical reaction conditions?

Synthesis typically involves:

Condensation : Reaction of a 6-hydroxybenzofuran-3-one precursor with 3-methoxybenzaldehyde under acidic/basic conditions to form the benzylidene moiety .

Etherification : Introduction of the morpholino-2-oxoethoxy group via nucleophilic substitution, using catalysts like NaH or K₂CO₃ in polar aprotic solvents (e.g., THF or DMF) .

Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed by NMR and HPLC .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity when contradictory methods are reported?

Discrepancies in synthesis protocols (e.g., solvent choice, catalyst loading) require systematic optimization:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during benzylidene formation .

- Catalyst screening : NaH outperforms K₂CO₃ in etherification steps, improving yields by 15–20% .

- Solvent polarity : DMF enhances solubility of intermediates compared to THF, reducing reaction time .

Q. Example Optimization Table :

| Step | Condition 1 (Ref ) | Condition 2 (Ref ) | Optimal Approach |

|---|---|---|---|

| Condensation | EtOH, 80°C, 12h | THF, 25°C, 24h | THF, 25°C, 18h |

| Catalyst | HCl | NaH | NaH |

Q. What advanced spectroscopic techniques validate stereochemistry and functional group integrity?

Q. How does this compound interact with biological targets, and what methodologies elucidate these mechanisms?

- Enzyme inhibition assays : IC₅₀ values against cyclooxygenase-2 (COX-2) or kinases quantify potency .

- Molecular docking : Predicts binding modes with proteins (e.g., COX-2 active site) using software like AutoDock Vina .

- Cellular assays : Flow cytometry or Western blotting assesses apoptosis induction in cancer cell lines .

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

- Standardized protocols : Use identical cell lines (e.g., HeLa or MCF-7) and controls .

- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .

- Dose-response curves : Establish EC₅₀ values across multiple studies to validate consistency .

Q. How do structural modifications at specific positions alter pharmacological profiles?

- Position 2 (benzylidene) : Fluorine substitution enhances metabolic stability but reduces solubility .

- Position 6 (morpholino) : Replacing morpholino with piperazine increases kinase inhibition by 30% .

- Benzofuran core : Methylation at position 7 improves bioavailability .

Q. What computational approaches predict reactivity and bioactivity?

Q. How can analogs be designed to improve metabolic stability without losing activity?

- Prodrug strategies : Esterify hydroxyl groups to enhance membrane permeability .

- Isosteric replacements : Swap morpholino with thiomorpholine to resist CYP450 oxidation .

- PEGylation : Attach polyethylene glycol chains to prolong half-life .

Q. What best practices guide comparative studies with structural analogs?

- Structural clustering : Group analogs by substituent type (e.g., halogen vs. methoxy) for SAR analysis .

- Bioactivity heatmaps : Visualize IC₅₀ values across targets to identify selectivity trends .

- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.